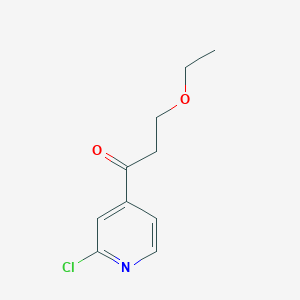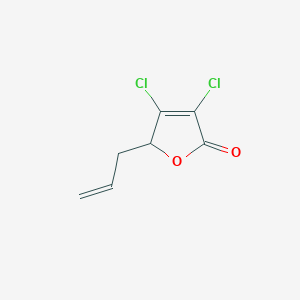![molecular formula C11H12N2O B12594203 1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- CAS No. 651314-46-4](/img/structure/B12594203.png)
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[221]heptane, 3-(5-isoxazolylethynyl)- is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:
Reduction: Specific conditions for reduction reactions are less documented but could involve common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions with electrophilic reagents, forming addition products.
Common Reagents and Conditions
Oxidation: MCPBA is a common reagent used for oxidation reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products
Epoxides: Formed through oxidation reactions.
Polyfunctionalized Bicyclic Systems: Result from substitution reactions with electrophiles.
Applications De Recherche Scientifique
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- has several applications in scientific research:
Medicinal Chemistry: It serves as a valuable building block in the synthesis of antiviral drugs such as Carbovir and Abacavir.
Organic Synthesis: The compound’s unique structure allows for versatile chemical manipulations, making it useful in creating functionalized γ-lactams and γ-amino acid derivatives.
Drug Discovery: Its incorporation into DNA-encoded library technology (DELT) facilitates the identification of potential drug candidates.
Mécanisme D'action
The specific mechanism of action for 1-Azabicyclo[22 similar compounds often act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam): Known for its use in antiviral drug synthesis.
Bicyclo[3.1.1]heptane Derivatives:
Uniqueness
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- stands out due to its specific isoxazolylethynyl substitution, which imparts unique chemical properties and potential for diverse applications in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
651314-46-4 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
5-[2-(1-azabicyclo[2.2.1]heptan-3-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O/c1(2-11-3-5-12-14-11)9-7-13-6-4-10(9)8-13/h3,5,9-10H,4,6-8H2 |
Clé InChI |
NWYAVQLBWGQTNL-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC1C(C2)C#CC3=CC=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
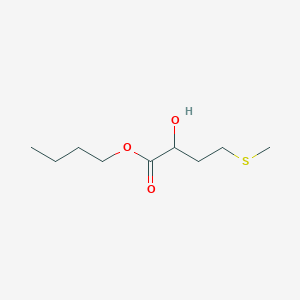
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
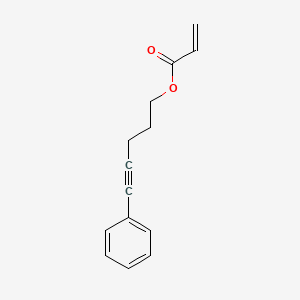
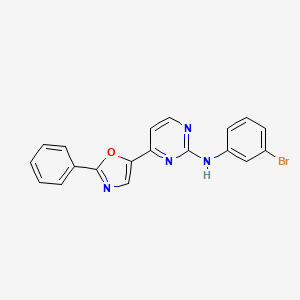
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12594139.png)
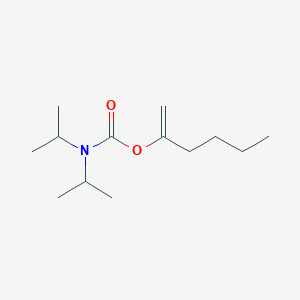
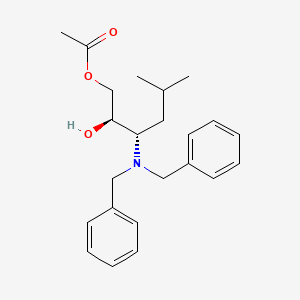
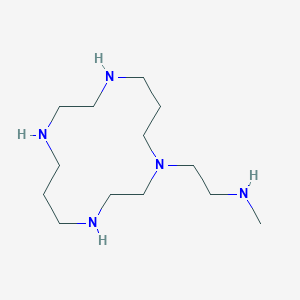
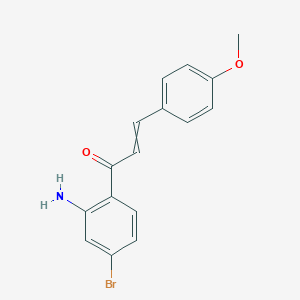
![[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea](/img/structure/B12594175.png)
